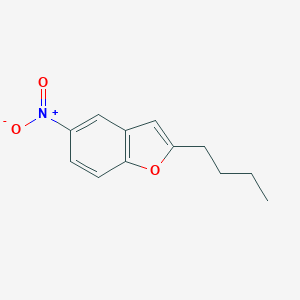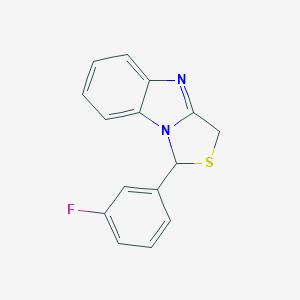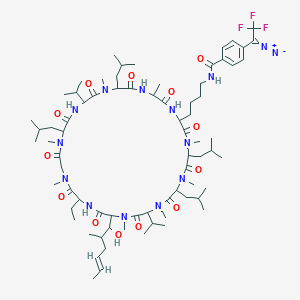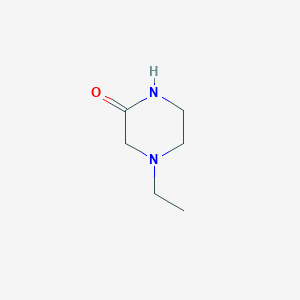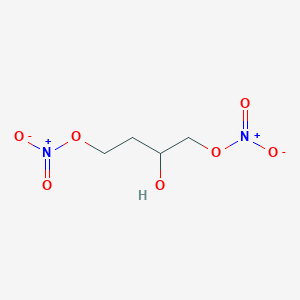
1,2,4-Butanetriol-1,4-dinitrate
Vue d'ensemble
Description
1,2,4-Butanetriol-1,4-dinitrate is a colorless to brown explosive liquid . It is used as a propellant in virtually all single-stage missiles used by the United States, including the Hellfire . It is also used as a starting reagent during the synthesis of a series of quaternary ammonium lipids .
Synthesis Analysis
1,2,4-Butanetriol can be prepared synthetically by several different methods such as hydroformylation of glycidol and subsequent reduction of the product, sodium borohydride reduction of esterified malic acid, or catalytic hydrogenation of malic acid . A prototype strain for BT production was constructed by assembling a four-step synthetic pathway and disrupting the competing pathways for xylose in Escherichia coli BW25113 .
Molecular Structure Analysis
The molecular formula of 1,2,4-Butanetriol-1,4-dinitrate is C4H7N3O9 and its molecular weight is 241.1131 . The IUPAC Standard InChI is InChI=1S/C4H7N3O9/c8-5(9)14-2-1-4(16-7(12)13)3-15-6(10)11/h4H,1-3H2 .
Chemical Reactions Analysis
The γ-H abstraction reaction is the initial pathway for autocatalytic BTTN decomposition . The three possible hydrogen atom abstraction reactions are all exothermic . The rate constants for autocatalytic BTTN decomposition are 3 to 1040 times greater than the rate constants for the two unimolecular decomposition reactions (O–NO2 cleavage and HONO elimination) .
Physical And Chemical Properties Analysis
1,2,4-Butanetriol-1,4-dinitrate has a molecular weight of 196.12 . Its boiling point is 212.3±25.0 °C and its density is 1.500±0.06 g/cm3 . It is a clear yellowish liquid explosive .
Applications De Recherche Scientifique
Biosynthesis from Glucose
BT is notable for its application in producing energetic plasticizers, such as 1,2,4-butanetriol trinitrate, used in propellants and explosives. A significant development in this area is the design of a novel biosynthetic pathway from malate, enabling the use of glucose as a cheaper substrate. This advancement, achieved through a series of enzymatic reactions in E. coli, demonstrates the potential for cost-effective BT production from glucose (Li, Cai, Li, & Zhang, 2014).
Microbial Synthesis
Another important application is the microbial synthesis of BT. This method involves creating biosynthetic pathways that do not exist in nature. For example, the oxidation of d-xylose by Pseudomonas fragi and subsequent conversion by Escherichia coli strains results in the synthesis of d- and l-1,2,4-butanetriol. This microbial approach offers an alternative to traditional chemical synthesis, bypassing the need for high-pressure hydrogenation used in conventional methods (Niu, Molefe, & Frost, 2003).
Gas Chromatography Method Development
In analytical chemistry, BT is used as an internal standard in the development of gas chromatography methods. This application is exemplified in a study where a sensitive method was developed for determining isosorbide dinitrate and its metabolites in human plasma, utilizing BT as the internal standard. This highlights its role in enhancing analytical methodologies (Jiang et al., 2013).
Production from Xylose
The production of BT from xylose represents a key area of research. An engineered E. coli strain demonstrated the direct production of BT from d-xylose, outlining a pathway for industrial-scale viability. This study opens up possibilities for using BT in various medical applications, such as in the production of cationic lipids (Valdehuesa et al., 2014).
Use in Metabolic Engineering
BT also finds use in metabolic engineering, with studies showing its production in Saccharomyces cerevisiae and Arabidopsis through genetic modification. These engineered pathways allow the production of BT from renewable biomass, highlighting its potential in sustainable chemical production (Bamba et al., 2019; Abdel‐Ghany et al., 2013).
Separation and Analysis Techniques
Finally, BT is involved in the development of separation and analysis techniques. For instance, a study utilized high-performance liquid chromatography (HPLC) for the chromatographic separation of BT, demonstrating its role in enhancing the precision of chemical analysis methods (Lin, 2001).
Safety And Hazards
If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Orientations Futures
Identifying the bottlenecks for BT biosynthesis is expected to contribute to improving the efficiency of this process . In this work, a prototype strain for BT production was constructed by assembling a four-step synthetic pathway and disrupting the competing pathways for xylose in Escherichia coli BW25113 . This process was further simplified using metabolic engineered E. coli strains .
Propriétés
IUPAC Name |
(2-hydroxy-4-nitrooxybutyl) nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O7/c7-4(3-13-6(10)11)1-2-12-5(8)9/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVLJENCCRCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Butanetriol-1,4-dinitrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



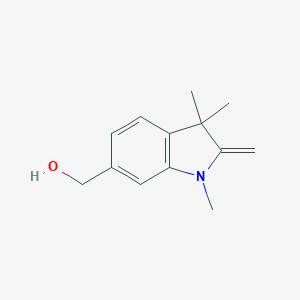
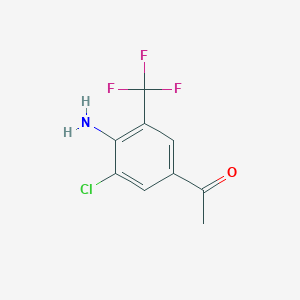
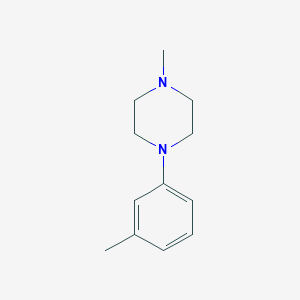
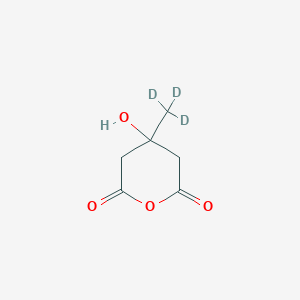
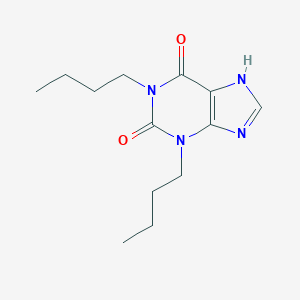
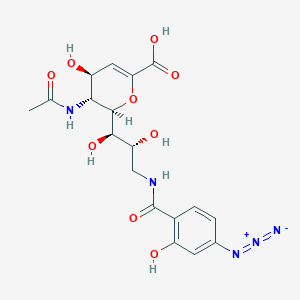
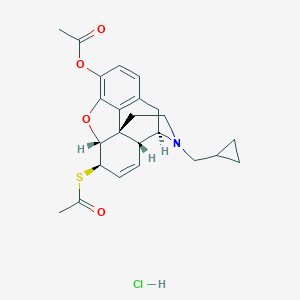
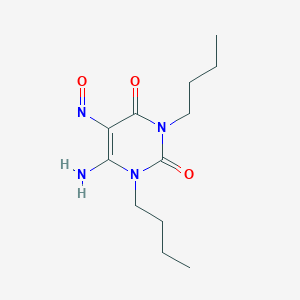
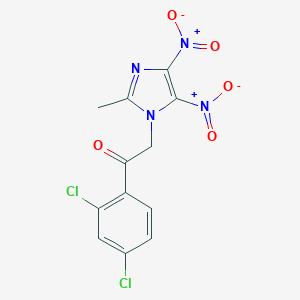
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)
